crystal structure and x-ray diffraction of 2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine
crystal structure and x-ray diffraction of 2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive methodological framework for the determination of the crystal structure of 2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine. As the precise crystal structure of this specific compound is not publicly available at the time of writing, this document serves as a proactive, in-depth manual for researchers seeking to elucidate its three-dimensional atomic arrangement. The protocols and explanations herein are grounded in established crystallographic principles and draw upon data from closely related structures to provide a practical and scientifically rigorous roadmap.
Introduction: The "Why" Behind the Structure
2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine belongs to a class of trifluoromethylpyridine derivatives that are crucial intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2] The precise arrangement of atoms in a crystal lattice dictates many of a compound's bulk properties, including solubility, stability, and bioavailability, which are critical quality attributes in drug development.[3][4] Therefore, elucidating the crystal structure through X-ray diffraction is not merely an academic exercise but a foundational step in understanding and optimizing this compound for any potential application.
This guide will walk the user through the necessary steps, from obtaining suitable crystals to the final analysis of the crystallographic data, providing the causal reasoning behind each experimental choice.
Part 1: Synthesis and Crystallization – The Art of the Single Crystal
The journey to a crystal structure begins with the synthesis of the compound and, critically, the growth of high-quality single crystals suitable for diffraction.
A Plausible Synthetic Route
The synthesis of the target compound can be approached by leveraging established methods for the creation of similar pyridine derivatives. A common strategy involves the functionalization of a pre-existing substituted pyridine ring. For instance, the synthesis of the related compound 2-chloro-5-trifluoromethylpyridine often starts from 3-methylpyridine, which undergoes N-oxidation, chlorination, and subsequent trifluoromethylation reactions.
The Crystallization Protocol: A Self-Validating System
The goal of crystallization is to produce a single, defect-free crystal of adequate size (typically 0.1-0.3 mm in all dimensions). The choice of solvent and technique is paramount.
Step-by-Step Crystallization Protocol:
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Purity First: Ensure the synthesized 2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.
-
Solvent Screening:
-
Begin by testing the solubility of a small amount of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating. This allows for crystallization by slow cooling.
-
-
Chosen Technique: Slow Evaporation
-
Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Alternative Technique: Vapor Diffusion
-
If slow evaporation is unsuccessful, vapor diffusion is an excellent alternative.
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble, but which is miscible with the "good" solvent).
-
The slow diffusion of the poor solvent's vapor into the good solvent will gradually reduce the compound's solubility, inducing crystallization.
-
Part 2: X-ray Diffraction Analysis – Probing the Crystal Lattice
Once suitable crystals are obtained, X-ray diffraction techniques are employed to determine the arrangement of atoms within the crystal.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional structure of a molecule.[5][6]
Experimental Protocol for SC-XRD Data Collection:
-
Crystal Mounting:
-
Carefully select a well-formed single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
The instrument uses a focused beam of monochromatic X-rays (e.g., from a Mo or Cu source).[5]
-
The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected. The angles and intensities of these diffracted beams are recorded.[7][8]
-
A full sphere of data is collected to ensure a complete dataset.
-
Diagram: Single-Crystal X-ray Diffraction (SC-XRD) Workflow
Caption: Workflow for SC-XRD from crystal mounting to data processing.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and powerful technique used to analyze the bulk properties of a crystalline solid.[4] It is invaluable for confirming the phase purity of the synthesized material and can be used to identify different crystalline forms (polymorphs).[3][9][10]
Experimental Protocol for PXRD Data Collection:
-
Sample Preparation:
-
Grind a small amount of the crystalline material into a fine, homogeneous powder.
-
Pack the powder into a sample holder, ensuring a flat, even surface.
-
-
Data Collection:
-
Place the sample holder in the PXRD instrument.
-
The instrument scans the sample over a range of angles (2θ) with a beam of X-rays.
-
A detector measures the intensity of the diffracted X-rays at each angle.
-
The resulting plot of intensity versus 2θ is a characteristic "fingerprint" of the crystalline phase.[11]
-
Diagram: Powder X-ray Diffraction (PXRD) Workflow
Caption: Standard workflow for Powder X-ray Diffraction analysis.
Part 3: Structure Solution and Refinement – From Data to Model
The diffraction data is a reciprocal space representation of the crystal lattice.[5] To obtain the atomic structure, this data must be mathematically transformed.
The Process of Structure Elucidation:
-
Structure Solution: This initial step involves solving the "phase problem." The diffraction data provides the intensities of the reflections, but not their phases. Programs like SHELXS use statistical methods (direct methods) or Patterson methods to estimate the initial phases and generate a preliminary electron density map.[12]
-
Model Building: From the initial electron density map, atoms are identified and assigned. This process is often iterative.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method in a program like SHELXL.[13][14] This process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed diffraction pattern and one calculated from the model. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.
Diagram: Crystal Structure Solution & Refinement Pathway
Caption: The iterative pathway from raw data to a refined crystal structure.
Part 4: Case Study – Crystal Structure of a Close Analog: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
To provide a concrete example of the expected results, we can examine the published crystal structure of the closely related compound, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine.[12] This molecule is a precursor to the fungicide fluazinam and shares the core substituted pyridine ring with our target compound.
The crystal structure of this analog was determined by single-crystal X-ray diffraction. The key findings are summarized in the table below.
Table 1: Crystallographic Data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
| Parameter | Value |
| Chemical Formula | C₆H₄ClF₃N₂ |
| Formula Weight | 196.56 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.801(1) |
| b (Å) | 17.978(5) |
| c (Å) | 7.578(2) |
| β (°) | 100.19(4) |
| Volume (ų) | 777.8(3) |
| Z (molecules per cell) | 4 |
| Temperature (K) | 294(2) |
| Radiation | Mo Kα |
| Final R-factor [I > 2σ(I)] | 0.049 |
Data sourced from Acta Crystallographica Section E, 2008, E64, o430.[12]
Key Insights from the Analog Structure:
-
Hydrogen Bonding: The crystal structure reveals that the molecules form centrosymmetric dimers through pairs of N—H···N hydrogen bonds.[12] This type of intermolecular interaction is a strong determinant of the crystal packing and physical properties. It is highly probable that the ethanamine group in our target molecule will also participate in significant hydrogen bonding, either with other molecules of itself or with co-crystallized solvent molecules.
-
Disorder: The trifluoromethyl group in the analog structure was found to be disordered over two positions.[12] This is a common phenomenon for flexible or rapidly rotating groups and is a factor that must be accounted for during the refinement process using software like SHELXL.[15]
By studying this closely related structure, we can anticipate the types of intermolecular forces and structural features that may be present in the crystal lattice of 2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine, which will inform our strategy for its structure solution and refinement.
Conclusion
This guide has outlined a comprehensive and robust methodology for determining the crystal structure of 2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine. By following these field-proven protocols for synthesis, crystallization, data collection, and structure refinement, researchers can confidently elucidate the three-dimensional atomic arrangement of this important chemical intermediate. The resulting structural information will be invaluable for understanding its physicochemical properties and for its rational application in the development of new pharmaceutical and agrochemical products.
References
-
Applications of X-ray Powder Diffraction in Pharmaceutical Industry. (2018). Acta Crystallographica Section A, A74, a373. International Union of Crystallography. [Link]
-
Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. (2018). Journal of Pharmaceutical Sciences, 107(12), 2947-2958. [Link]
-
A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2021). Journal of Applied Crystallography, 54(4), 987-1000. [Link]
-
X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013). Pharmaceutical Technology, 37(1). [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. (2015). IMSERC, Northwestern University. [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC, Northwestern University. [Link]
-
Fundamental Principles of Single-crystal X-ray Diffraction. (2007). SERC, Carleton College. [Link]
-
Single-Crystal X-ray Diffraction (SC-XRD). (2026). Universität Ulm. [Link]
-
User guide to crystal structure refinement with SHELXL. (n.d.). [Link]
-
Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (2006). Oxford Academic. [Link]
-
Single Crystal X-ray Diffraction. (2023). Pulstec USA. [Link]
-
Single Crystal X-Ray Diffraction and Structure Analysis. (n.d.). University of Washington. [Link]
-
Crystal structure refinement: a crystallographer's guide: SHELXL. (2006). Oxford University Press. [Link]
-
Refinement of Disorder with SHELXL. (n.d.). MIT Department of Chemistry. [Link]
-
SHELXL - An Easy Structure - Sucrose. (n.d.). University of Cambridge. [Link]
-
ShelXle Tutorial solving and refining crystal structures. (2020). YouTube. [Link]
-
CCP4-Workshop: shelx c/d/e Tutorial. (n.d.). [Link]
-
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride. (n.d.). PubChem. [Link]
-
3-Chloro-5-(trifluoromethyl)pyridin-2-amine. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(2), o430. [Link]
-
3-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide. (n.d.). PubChem. [Link]
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014).
-
2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1h-pyrazol-3-yl}acetic acid. (n.d.). PubChemLite. [Link]
-
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)malonamide. (n.d.). Appchem. [Link]
-
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide. (n.d.). PubChem. [Link]
-
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile. (n.d.). NextSDS. [Link]
-
2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). HANGZHOU HONGQIN PHARMTECH CO.,LTD. [Link]
-
CCDC Publications. (n.d.). Cambridge Crystallographic Data Centre. [Link]
-
3-Chloro-5-(trifluoromethyl)-2-pyridinamine. (n.d.). PubChem. [Link]
-
Chloride-incorporating cascade dearomatization of isoquinolines with chloroformate and DMAD achieving 100% atom economy. (2022). Chemical Communications, 58(84), 11821-11824. [Link]
-
Application of on-demand aqueous chlorine dioxide solution for non-surgical root canal treatment. (2025). Scientific Reports, 15(1), 12345. [Link]
-
Monofunctional Methacrylate. (n.d.). 그린케미칼(주). [Link]
Sources
- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 2. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 7. pulstec.net [pulstec.net]
- 8. geo.umass.edu [geo.umass.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. 13.235.221.237:8080 [13.235.221.237:8080]
- 15. ou.edu [ou.edu]
